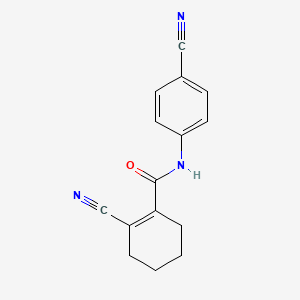
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide is an organic compound that features a cyclohexene ring substituted with cyano and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohexene derivatives with cyano and carboxamide functional groups. One common method involves the use of cyclohexenone as a starting material, which undergoes a series of reactions including nucleophilic addition and substitution to introduce the cyano and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxamide groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted cyclohexene derivatives such as:
- 4-Cyano-1-cyclohexene
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
What sets 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide apart is its specific combination of functional groups and structural configuration, which confer unique chemical properties and potential applications. Its dual cyano and carboxamide groups provide versatility in chemical reactions and interactions with biological targets.
Properties
CAS No. |
89611-42-7 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-cyano-N-(4-cyanophenyl)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C15H13N3O/c16-9-11-5-7-13(8-6-11)18-15(19)14-4-2-1-3-12(14)10-17/h5-8H,1-4H2,(H,18,19) |
InChI Key |
UHYOWDBXVVYGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C#N)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
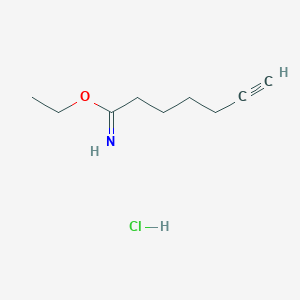
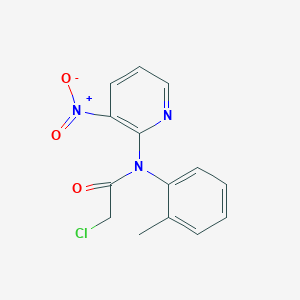
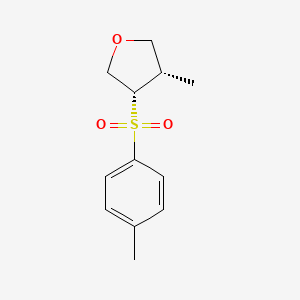
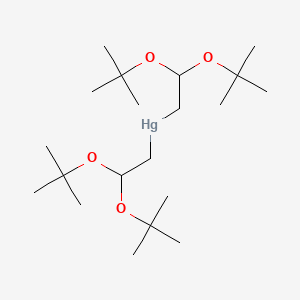
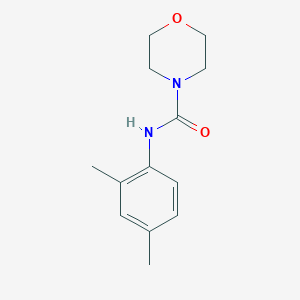
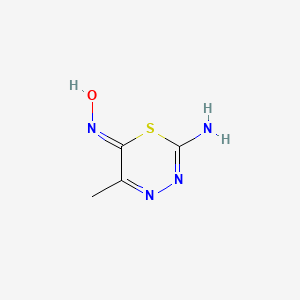
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
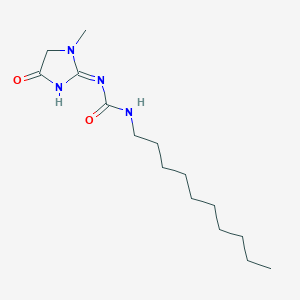
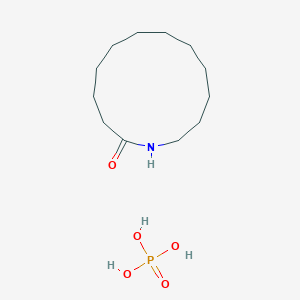
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
